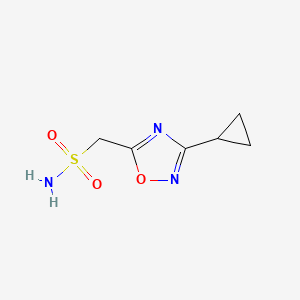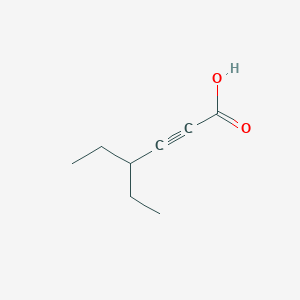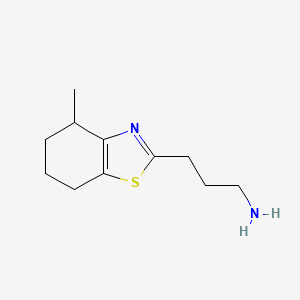
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide typically involves the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent . This is followed by the cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of TBAF/THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反应分析
Types of Reactions
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.
科学研究应用
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide has several scientific research applications:
作用机制
The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity . The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide is unique due to its combination of the oxadiazole ring and the sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C6H9N3O3S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC 名称 |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11) |
InChI 键 |
CJHDGRSOOAANFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NOC(=N2)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)






![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)


